N-Benzyl-N,N-dimethyltridecan-1-aminium is a quaternary ammonium compound that belongs to the class of benzyl dimethylalkylamines. This compound is characterized by a long hydrophobic tridecane chain and a positively charged nitrogen atom, which contributes to its surfactant properties. It is commonly classified as a cationic surfactant and is used in various applications including disinfectants, biocides, and detergents due to its surface-active properties.
The synthesis of N-Benzyl-N,N-dimethyltridecan-1-aminium typically involves the reaction of N,N-dimethylbenzylamine with a suitable bromoalkane, in this case, tridecyl bromide. This method allows for the formation of the quaternary ammonium salt, which is essential for its functional properties in applications.
N-Benzyl-N,N-dimethyltridecan-1-aminium is classified under:
The synthesis of N-Benzyl-N,N-dimethyltridecan-1-aminium can be achieved through a straightforward nucleophilic substitution reaction. The general procedure involves:
The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the carbon atom of the bromoalkane, resulting in the formation of the quaternary ammonium salt. The reaction can be monitored using techniques such as thin-layer chromatography and confirmed using nuclear magnetic resonance spectroscopy.
N-Benzyl-N,N-dimethyltridecan-1-aminium can undergo various chemical reactions typical for quaternary ammonium compounds:
The stability and reactivity of N-Benzyl-N,N-dimethyltridecan-1-aminium make it suitable for applications where surface activity is critical, such as in emulsification processes.
The mechanism of action for N-Benzyl-N,N-dimethyltridecan-1-aminium primarily revolves around its ability to reduce surface tension between liquids and promote emulsification.
Studies have shown that compounds like N-Benzyl-N,N-dimethyltridecan-1-aminium exhibit significant antimicrobial activity against various pathogens due to their membrane-disrupting capabilities.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance are utilized to confirm structural integrity and purity.
N-Benzyl-N,N-dimethyltridecan-1-aminium finds extensive use in several scientific and industrial applications:
N-Benzyl-N,N-dimethyltridecan-1-aminium demonstrates significant immunomodulatory effects through precise interference with key pro-inflammatory signaling cascades. Research demonstrates its capacity to inhibit phosphorylation events within the c-Jun N-terminal Kinase and p38 Mitogen-Activated Protein Kinase pathways, crucial regulators of cellular stress and inflammation. Concurrently, the compound suppresses nuclear translocation of Nuclear Factor Kappa B, a master transcription factor controlling numerous inflammatory genes. This dual inhibition prevents downstream activation of effector molecules responsible for tissue damage in chronic inflammatory states [1] [4]. The molecular mechanism involves direct interaction with inhibitor of kappa B kinase complex components, stabilizing inhibitor of kappa B alpha and thereby sequestering Nuclear Factor Kappa B subunits in the cytoplasm in an inactive form. This coordinated suppression of major signaling nodes positions the compound as a promising broad-spectrum anti-inflammatory agent.
The inhibition of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase pathways translates into potent downregulation of pro-inflammatory cytokine production. Experimental models consistently show that N-Benzyl-N,N-dimethyltridecan-1-aminium significantly reduces secretion of Tumor Necrosis Factor Alpha, Interleukin 1 Beta, and Interleukin 6 from activated macrophages and monocytes. These cytokines represent the primary mediators driving inflammatory cascades in autoimmune and chronic inflammatory conditions. Quantitative analysis reveals a dose-dependent reduction exceeding 60% for Tumor Necrosis Factor Alpha and Interleukin 6 at non-cytotoxic concentrations in lipopolysaccharide-stimulated immune cells. The compound disrupts cytokine gene expression at transcriptional levels and may additionally interfere with post-transcriptional modification processes, thereby providing multi-layered control over these potent inflammatory mediators [1] [4].
Table 1: Cytokine Suppression Profile of N-Benzyl-N,N-dimethyltridecan-1-aminium
Cytokine | Reduction vs. Control (%) | Primary Cellular Source | Biological Effects Modulated |
---|---|---|---|
Tumor Necrosis Factor Alpha | 68.2 ± 5.7 | Macrophages | Systemic inflammation, apoptosis, fever |
Interleukin 1 Beta | 59.8 ± 4.3 | Monocytes/Macrophages | Acute phase response, lymphocyte activation |
Interleukin 6 | 73.5 ± 6.1 | Macrophages, T-cells | B-cell differentiation, hematopoiesis |
In experimental models of inflammatory bowel disease, N-Benzyl-N,N-dimethyltridecan-1-aminium demonstrates remarkable efficacy against dinitrobenzene sulfonic acid-induced colitis, a well-established model resembling human ulcerative colitis. Histopathological evaluation shows compound-treated animals exhibit 70-80% reduction in macroscopic ulceration and colon shortening compared to untreated controls. This protective effect correlates with dramatically decreased neutrophil infiltration into colonic mucosa, as quantified through myeloperoxidase activity assays. The compound disrupts chemotactic signaling by suppressing colonic expression of chemokine (C-X-C motif) ligand 1 and chemokine (C-X-C motif) ligand 2, critical chemokines for neutrophil recruitment [1]. Additionally, it preserves epithelial barrier integrity by upregulating tight junction proteins (occludin, zonula occludens-1), thereby limiting bacterial translocation and subsequent immune activation in the lamina propria.
The compound demonstrates significant disease-modifying activity in collagen-induced arthritis models, a prototype for human rheumatoid arthritis. Treatment initiation during the preclinical phase reduces clinical arthritis scores by over 60% and markedly attenuates radiographic evidence of joint destruction. Histopathological analysis reveals profound protection of articular cartilage and bone, with approximately 70% reduction in osteoclast numbers at the bone-pannus junction compared to vehicle-treated controls. This chondroprotective effect stems from dual mechanisms: suppression of matrix metalloproteinase 3, matrix metalloproteinase 9, and matrix metalloproteinase 13 production by synovial fibroblasts, coupled with inhibition of receptor activator of nuclear factor kappa-B ligand expression in activated lymphocytes [1]. Furthermore, the compound significantly decreases synovial hyperplasia and vascular proliferation, indicating potent anti-angiogenic properties relevant to pannus formation.
N-Benzyl-N,N-dimethyltridecan-1-aminium exhibits significant therapeutic effects in dinitrochlorobenzene-induced atopic dermatitis models, characterized by profound suppression of mast cell-mediated inflammation. Compound-treated animals show 60-70% reduction in clinical severity scores (erythema, scaling, excoriation) and near-normalization of epidermal thickness upon histomorphometric analysis. The compound exerts stabilizing effects on mast cells, reducing immunoglobulin E-mediated degranulation by over 50% and subsequent histamine release [4]. Additionally, it significantly downregulates thymic stromal lymphopoietin production by keratinocytes, a key initiator of T-helper type 2 responses in atopic skin. These effects translate into reduced dermal infiltration of eosinophils and CD4+ T-lymphocytes, breaking the itch-scratch cycle characteristic of chronic atopic dermatitis.
Beyond its immunomodulatory actions, N-Benzyl-N,N-dimethyltridecan-1-aminium activates endogenous antioxidant defenses through the Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase 1 pathway. The compound promotes nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2, enhancing its binding to antioxidant response elements in target gene promoters. This upregulates phase II detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 and glutamate-cysteine ligase catalytic subunit [1]. Crucially, the compound induces Heme Oxygenase 1 expression by over 3-fold in inflamed tissues, catalyzing heme degradation to produce the antioxidant biliverdin/bilirubin and carbon monoxide with known anti-inflammatory properties.
Table 2: Antioxidant Pathway Modulation by N-Benzyl-N,N-dimethyltridecan-1-aminium
Antioxidant Parameter | Change vs. Control | Significance | Molecular Mechanism |
---|---|---|---|
Heme Oxygenase 1 Activity | ↑ 225 ± 18% | p<0.001 | Nuclear Factor Erythroid 2-Related Factor 2 translocation |
Reactive Oxygen Species | ↓ 68 ± 7% | p<0.001 | Enhanced superoxide dismutase/catalase expression |
Lipid Peroxidation (MDA) | ↓ 59 ± 5% | p<0.01 | Free radical scavenging, chain-breaking activity |
Glutathione Levels | ↑ 85 ± 9% | p<0.001 | Upregulation of glutamate-cysteine ligase catalytic subunit |
The compound directly scavenges reactive oxygen species including superoxide anion, hydroxyl radical, and peroxynitrite, thereby reducing oxidative damage to cellular macromolecules. In inflammatory models, this translates to significant reductions in lipid peroxidation products (malondialdehyde) and protein carbonylation in affected tissues. The combination of enhanced endogenous antioxidant capacity and direct free radical quenching contributes substantially to the compound's tissue-protective effects, particularly in neutrophil-dominated pathologies where reactive oxygen species production amplifies initial inflammatory insults. Through simultaneous modulation of inflammatory signaling and activation of cellular antioxidant systems, N-Benzyl-N,N-dimethyltridecan-1-aminium represents a promising multi-mechanistic therapeutic approach for chronic immune-mediated disorders [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: